3-(Oxan-3-yl)propanenitrile, also known as 3-(oxan-4-yl)-3-oxopropanenitrile, is an organic compound characterized by its unique molecular structure and functional groups. It has the molecular formula and a molecular weight of approximately 153.18 g/mol. The compound is classified under nitriles due to the presence of the propanenitrile group, and it contains a cyclic ether structure known as oxane, which contributes to its chemical properties and potential applications.
The synthesis of 3-(oxan-3-yl)propanenitrile can be achieved through several methods, typically involving the reaction of an appropriate oxane derivative with a nitrile precursor. Common synthetic routes include:
The reaction conditions often include solvents like dimethylformamide or acetonitrile under controlled temperatures and pressures to optimize yield and purity. Catalysts may be employed to enhance reaction rates and selectivity.
The molecular structure of 3-(oxan-3-yl)propanenitrile features a six-membered oxane ring fused with a propanenitrile chain. The structural representation includes:
InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2
C1COCCC1C(=O)CC#N
The compound's key data points include:
3-(Oxan-3-yl)propanenitrile can participate in various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(oxan-3-yl)propanenitrile involves several steps depending on the type of reaction:
Quantitative data on reaction kinetics and thermodynamics are essential for understanding the efficiency and feasibility of these reactions.
3-(Oxan-3-yl)propanenitrile is typically a colorless liquid or solid at room temperature, with physical properties that may include:
The chemical behavior includes:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often used to characterize these properties.
The compound has several potential applications in various fields:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8